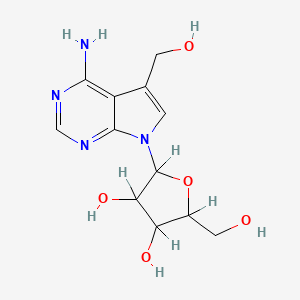
5-Hydroxymethyltubercidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxymethyltubercidin, also known as this compound, is a useful research compound. Its molecular formula is C12H16N4O5 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 301731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Efficacy Against Specific Viruses
- Flaviviruses : HMTU has demonstrated significant antiviral activity against several flaviviruses, including dengue virus (DENV), Zika virus (ZIKV), yellow fever virus (YFV), and West Nile virus (WNV). In laboratory studies, HMTU exhibited an effective concentration (EC₅₀) of approximately 0.24 μM against DENV2 without notable cytotoxicity .
- Coronaviruses : HMTU has also shown effectiveness against coronaviruses, particularly SARS-CoV-2. In comparative studies, it was found to have an EC₅₀ of 0.378 μM against HCoV-OC43 and 0.528 μM against HCoV-229E, with a high selectivity index indicating low toxicity at therapeutic concentrations .
Case Studies and Experimental Data
Numerous studies have documented the antiviral efficacy of HMTU through various experimental methods:
- Cytotoxicity Assays : Toxicity was evaluated using the MTT assay, showing that HMTU's half-maximal cytotoxic concentration (CC₅₀) was greater than 50 μM in multiple cell lines, indicating a favorable safety profile for potential therapeutic use .
- Real-Time qRT-PCR Analysis : This technique was utilized to measure the inhibition of viral RNA transcripts in treated cells. Results showed a dose-dependent reduction in both subgenomic and genomic RNA levels for SARS-CoV-2, confirming HMTU's effectiveness in curbing viral replication .
- Time-of-Addition Assays : These assays determined that HMTU significantly reduced viral replication when administered post-entry into cells, further supporting its role in inhibiting late-stage viral processes .
Comparative Efficacy
The following table summarizes the antiviral activity and cytotoxicity data for HMTU compared to other antiviral agents:
| Compound | Target Virus | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index |
|---|---|---|---|---|
| This compound | SARS-CoV-2 | 0.378 | >50 | >132 |
| Remdesivir | SARS-CoV-2 | 0.229 | >50 | >218 |
| Tubercidin | Various Viruses | <0.125 | <20 | <3.75 |
Potential Therapeutic Implications
Given its broad-spectrum antiviral properties and favorable safety profile, HMTU holds promise as a lead compound for developing new antiviral therapies, particularly in response to emerging viral infections like COVID-19 and other flavivirus-related diseases . Its unique mechanism of action could contribute to novel treatment strategies that mitigate the impact of these viruses on public health.
Eigenschaften
CAS-Nummer |
49558-38-5 |
|---|---|
Molekularformel |
C12H16N4O5 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
2-[4-amino-5-(hydroxymethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O5/c13-10-7-5(2-17)1-16(11(7)15-4-14-10)12-9(20)8(19)6(3-18)21-12/h1,4,6,8-9,12,17-20H,2-3H2,(H2,13,14,15) |
InChI-Schlüssel |
HVMYWBSUWVFUFB-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)CO |
Kanonische SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)CO |
Synonyme |
5-hydroxymethyltubercidin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















